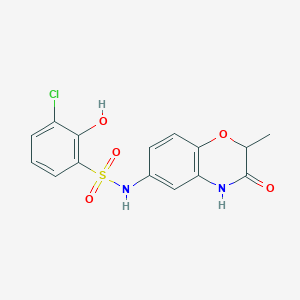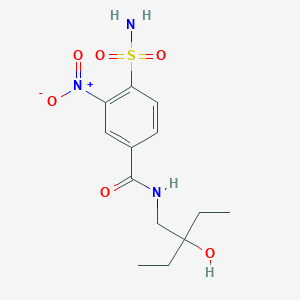
N-(2-ethyl-2-hydroxybutyl)-3-nitro-4-sulfamoylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-ethyl-2-hydroxybutyl)-3-nitro-4-sulfamoylbenzamide is a complex organic compound that features a benzamide core substituted with a nitro group, a sulfamoyl group, and a 2-ethyl-2-hydroxybutyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethyl-2-hydroxybutyl)-3-nitro-4-sulfamoylbenzamide typically involves multi-step organic reactions. One common route starts with the nitration of a benzamide derivative to introduce the nitro group. This is followed by sulfonation to add the sulfamoyl group. The final step involves the alkylation of the benzamide with 2-ethyl-2-hydroxybutyl bromide under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethyl-2-hydroxybutyl)-3-nitro-4-sulfamoylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of an amino-substituted benzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-(2-ethyl-2-hydroxybutyl)-3-nitro-4-sulfamoylbenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-ethyl-2-hydroxybutyl)-3-nitro-4-sulfamoylbenzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the sulfamoyl group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-ethyl-2-hydroxybutyl)propanamide
- N-(2-ethyl-2-hydroxybutyl)-N-methylcarbamate
- N-(2-ethyl-2-hydroxybutyl)carbamimidoyl
Uniqueness
N-(2-ethyl-2-hydroxybutyl)-3-nitro-4-sulfamoylbenzamide is unique due to the presence of both nitro and sulfamoyl groups on the benzamide core, which imparts distinct chemical reactivity and biological activity compared to its analogs. The combination of these functional groups allows for diverse applications and interactions in various scientific fields.
Properties
IUPAC Name |
N-(2-ethyl-2-hydroxybutyl)-3-nitro-4-sulfamoylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O6S/c1-3-13(18,4-2)8-15-12(17)9-5-6-11(23(14,21)22)10(7-9)16(19)20/h5-7,18H,3-4,8H2,1-2H3,(H,15,17)(H2,14,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZMNBFVZTHNLEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(CNC(=O)C1=CC(=C(C=C1)S(=O)(=O)N)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
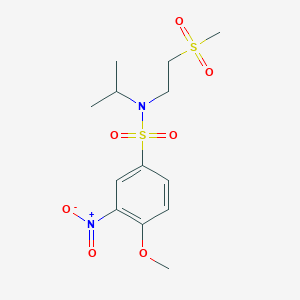
![Methyl 6-oxo-6-[[3-oxo-3-(pyridin-2-ylamino)propyl]amino]hexanoate](/img/structure/B7401474.png)
![1-(1-Ethylpyrazol-4-yl)-3-(6-methyl-4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)thiourea](/img/structure/B7401486.png)
![Tert-butyl 2-[(3-cyclopropyl-3-hydroxybutanoyl)-[2-(dimethylamino)ethyl]amino]acetate](/img/structure/B7401488.png)
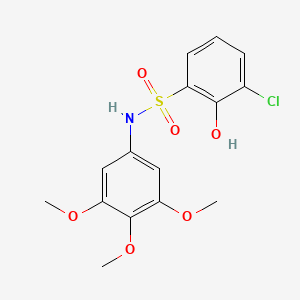
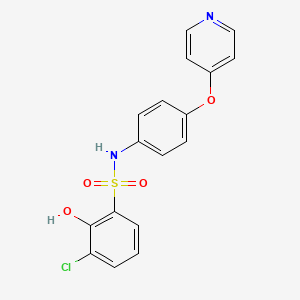
![1-[1-(4-Hydroxyphenyl)propan-2-yl]-3-[(6-imidazol-1-ylpyridin-3-yl)methyl]-1-methylurea](/img/structure/B7401493.png)
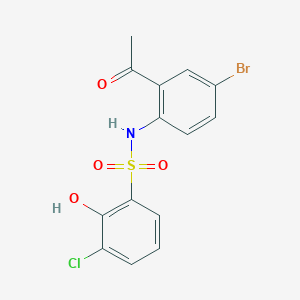
![[1-(2,4-Dichlorophenyl)-2-imidazol-1-ylethyl] pent-4-enoate](/img/structure/B7401511.png)
![N-[1-(3-nitrophenyl)ethyl]-1,3-benzothiazol-2-amine](/img/structure/B7401512.png)
![4-methoxy-N-[1-(3-nitrophenyl)ethyl]pyrimidin-2-amine](/img/structure/B7401514.png)
![N-[1-(3-nitrophenyl)ethyl]pyrimidin-2-amine](/img/structure/B7401519.png)
![2-[4-(cyclohexylmethyl)-1,4-diazepan-1-yl]-N-naphthalen-2-ylacetamide;dihydrochloride](/img/structure/B7401524.png)
